Spinosin

Anxiolytic Behavioral Pharmacology Sedation

Procure high-purity Spinosin (>98% HPLC) to leverage its unique, non-sedative anxiolytic mechanism—distinct from sedative jujubosides or acylated analogs. This C-glycoside flavonoid is the validated reference standard for Ziziphi Spinosae Semen quality control and an ideal model compound for developing advanced drug delivery systems targeting poor aqueous solubility. Ensure batch-to-batch consistency in your Nrf2/HO-1 pathway research, neuroprotection studies, or nutraceutical standardization with this essential analytical and pharmacological tool.

Molecular Formula C28H32O15
Molecular Weight 608.5 g/mol
CAS No. 72063-39-9
Cat. No. B015895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpinosin
CAS72063-39-9
Synonymsspinosin
Molecular FormulaC28H32O15
Molecular Weight608.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C28H32O15/c1-39-14-7-15-18(12(32)6-13(40-15)10-2-4-11(31)5-3-10)22(35)19(14)26-27(24(37)21(34)16(8-29)41-26)43-28-25(38)23(36)20(33)17(9-30)42-28/h2-7,16-17,20-21,23-31,33-38H,8-9H2,1H3/t16-,17-,20-,21-,23+,24+,25-,26+,27-,28+/m1/s1
InChIKeyVGGSULWDCMWZPO-ODEMIOGVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Spinosin (CAS 72063-39-9): Baseline Characteristics and Analytical Profile


Spinosin is a natural flavone-C-glycoside (2″-β-O-glucopyranosyl swertisin) with the molecular formula C28H32O15 and a molecular weight of 608.55 g/mol, primarily isolated from the seeds of Ziziphus jujuba Mill. var. spinosa [1][2]. It is commercially available as an analytical standard with HPLC purity specifications typically exceeding 98% . The compound is soluble in DMSO (up to 100 mg/mL or 164.32 mM) but has limited aqueous solubility, which is a known constraint for its direct pharmaceutical application [3].

Spinosin (CAS 72063-39-9): Critical Rationale Against In-Class Substitution


While Ziziphi Spinosae Semen contains a family of structurally related C-glycoside flavonoids, they cannot be substituted for one another without compromising experimental reproducibility or therapeutic efficacy. Distinct structural modifications, such as the presence or absence of acyl groups (e.g., feruloyl, p-coumaroyl), lead to significant differences in intestinal absorption rank order, with 6‴-feruloylspinosin showing higher absorbability than spinosin, which in turn is higher than swertisin [1]. Furthermore, the anxiolytic profile of spinosin, which does not induce sedation, contrasts sharply with the sedative properties of other constituents like jujubosides, indicating a non-overlapping and specific mechanism of action that is not shared by all in-class analogs [2][3].

Spinosin (CAS 72063-39-9): Quantitative Differentiation Against Specific Comparators


Anxiolytic Efficacy Without Sedation: Spinosin vs. Diazepam

Spinosin demonstrates a distinct therapeutic profile compared to the benzodiazepine diazepam. In an elevated plus maze model, repeated oral administration of spinosin at 5 mg/kg/day significantly increased the percentage of entries into and time spent on the open arms compared to a control group, a classic indicator of anxiolytic activity. Crucially, unlike diazepam, which induces sedation, spinosin did not affect spontaneous locomotor activity, indicating a potential for anxiolysis without sedative side effects [1].

Anxiolytic Behavioral Pharmacology Sedation

Sedative Potency: Spinosin vs. Swertisin and Control

In a direct sedative activity study, oral administration of spinosin and its close analog swertisin, both at a dose of 4×10⁻⁵ mol/kg, prolonged pentobarbital-induced sleeping time by a comparable magnitude of 29-31% compared to the control group [1]. This establishes that while both compounds have significant sedative activity, they are nearly equipotent in this specific in vivo assay, with spinosin exhibiting no clear advantage over swertisin for this endpoint. The selection between the two may depend on other factors like cost, availability, or different biological activities.

Sedative Hypnotic Flavonoid C-glycoside

Intestinal Absorption Efficiency: Spinosin vs. Analogs

The intestinal absorbability of six Ziziphi Spinosae Semen flavonoids was compared in a Caco-2 cell monolayer model. The rank order of absorption was established as 6‴-feruloylspinosin (6-FS) > 6‴-p-coumaroylspinosin (6-CS) > Isovitexin-2″-O-β-D-glucopyranoside (IVG) > Spinosin (S) > Isovitexin (IV) > Swertisin (ST) [1]. This indicates that Spinosin exhibits intermediate absorption among these structurally related compounds, being more absorbable than isovitexin and swertisin but less so than its acylated counterparts.

Intestinal Absorption Caco-2 Monolayer Bioavailability

Cardioprotective Efficacy: Spinosin vs. 6‴-Feruloylspinosin

In a rat model of acute myocardial infarction (AMI), pretreatment with either spinosin or 6‴-feruloylspinosin (5 mg/kg, i.p.) significantly attenuated myocardial tissue injury and reduced the release of serum enzymes like lactate dehydrogenase (LDH) and cardiac troponin I (cTnI) [1]. While both compounds were effective, a mechanistic difference was noted: 6‴-feruloylspinosin exhibited a higher efficiency in activating the PGC-1α/Nrf2/HO-1 pathway, a key signaling cascade for cardioprotection [2].

Cardioprotective Myocardial Ischemia Autophagy

Bioavailability Enhancement via Solid Dispersion: Spinosin API vs. Spinosin SD

The poor aqueous solubility and low oral bioavailability of spinosin can be directly addressed through formulation. A study comparing a spinosin water suspension to a spinosin solid-dispersion-based functional dairy beverage demonstrated that the solid dispersion formulation significantly enhanced the systemic exposure and oral bioavailability of spinosin in a pharmacokinetic study [1]. Furthermore, in vitro dissolution testing confirmed that spinosin solid dispersions of varying particle sizes dissolved more readily than pure spinosin powder [2].

Formulation Solid Dispersion Bioavailability

Spinosin (CAS 72063-39-9): Targeted Application Scenarios Based on Quantitative Evidence


Scenario 1: Lead Optimization for Non-Sedating Anxiolytics

Based on evidence that spinosin exerts anxiolytic-like effects without affecting spontaneous activity, unlike diazepam , procurement of high-purity spinosin (>98% HPLC) is justified for medicinal chemistry or pharmacology groups focused on developing next-generation anxiolytics with reduced side effect profiles. The compound serves as a validated starting point for structure-activity relationship (SAR) studies aimed at separating anxiolytic efficacy from sedation.

Scenario 2: Oral Formulation Development & Bioavailability Enhancement

Given the documented limitations of poor aqueous solubility and low oral bioavailability [4], spinosin is an ideal model compound for formulation scientists developing advanced drug delivery systems. Its proven compatibility with solid dispersion technology to significantly enhance oral exposure makes it suitable for research into nanoparticles, phospholipid complexes, or self-microemulsifying drug delivery systems (SMEDDS) aimed at overcoming similar challenges with other poorly soluble natural products.

Scenario 3: Standardized Botanical Extract and Quality Control Marker

Validated HPLC and UHPLC-MS/MS methods exist for the quantification of spinosin in Ziziphi Spinosae Semen extracts and biological matrices [4]. Therefore, analytical-grade spinosin is a critical procurement item for companies involved in the manufacture or quality control of Ziziphus-based nutraceuticals and Traditional Chinese Medicine (TCM) preparations. It serves as a key chemical marker for standardization, ensuring batch-to-batch consistency and compliance with pharmacopoeial monographs.

Scenario 4: Mechanistic Studies of Neuroprotection and Cardioprotection

The established ability of spinosin to activate the Nrf2/HO-1 pathway and its demonstrated cardioprotective effects position it as a valuable pharmacological tool. Researchers investigating oxidative stress, neuroprotection, or cardioprotection can utilize spinosin to probe the role of the Nrf2/HO-1 axis. While 6‴-feruloylspinosin may be a more potent activator of this specific pathway, spinosin offers comparable cardioprotective efficacy, making it a suitable and often more economical alternative for broader pathway studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spinosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.